Cas no 955962-84-2 ([5-[(2-Chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate)
[5-[(2-Chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate Chemical and Physical Properties
Names and Identifiers
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- {5-[(2-chlorophenyl)methanesulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl propanoate
- [5-[(2-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate
- [5-[(2-Chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate
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- Inchi: 1S/C16H16ClF3N2O4S/c1-3-13(23)26-8-11-14(16(18,19)20)21-22(2)15(11)27(24,25)9-10-6-4-5-7-12(10)17/h4-7H,3,8-9H2,1-2H3
- InChI Key: GDXQAWGZJAMRHK-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CS(C1=C(COC(CC)=O)C(C(F)(F)F)=NN1C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 626
- XLogP3: 3
- Topological Polar Surface Area: 86.6
[5-[(2-Chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628512-1mg |
(5-((2-Chlorobenzyl)sulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl propionate |
955962-84-2 | 98% | 1mg |
¥428.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628512-2mg |
(5-((2-Chlorobenzyl)sulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl propionate |
955962-84-2 | 98% | 2mg |
¥619.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628512-5mg |
(5-((2-Chlorobenzyl)sulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl propionate |
955962-84-2 | 98% | 5mg |
¥573.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628512-10mg |
(5-((2-Chlorobenzyl)sulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl propionate |
955962-84-2 | 98% | 10mg |
¥882.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628512-20mg |
(5-((2-Chlorobenzyl)sulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl propionate |
955962-84-2 | 98% | 20mg |
¥1117.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628512-25mg |
(5-((2-Chlorobenzyl)sulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl propionate |
955962-84-2 | 98% | 25mg |
¥1228.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628512-50mg |
(5-((2-Chlorobenzyl)sulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl propionate |
955962-84-2 | 98% | 50mg |
¥1533.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628512-100mg |
(5-((2-Chlorobenzyl)sulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl propionate |
955962-84-2 | 98% | 100mg |
¥2194.00 | 2024-04-24 |
[5-[(2-Chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on [5-[(2-Chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate
Introduction to [5-[(2-Chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate (CAS No. 955962-84-2)
[5-[(2-Chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound, identified by its CAS number [955962-84-2], belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development.
The molecular structure of [5-[(2-Chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate is characterized by a pyrazole core, which is a heterocyclic aromatic ring system known for its versatility in drug design. The presence of a [2-Chlorobenzyl)sulfonyl] group and a [trifluoromethyl] substituent enhances the compound's pharmacological profile, contributing to its potential as an active pharmaceutical ingredient (API). These structural elements are strategically positioned to interact with biological targets, thereby modulating cellular processes and potentially addressing various therapeutic challenges.
In recent years, there has been a growing interest in the development of novel compounds with pyrazole scaffolds due to their broad spectrum of biological activities. Pyrazole derivatives have been extensively studied for their anti-inflammatory, antiviral, anticancer, and antimicrobial properties. The specific modifications present in [5-[(2-Chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate, such as the [sulfonyl] group and the [trifluoromethyl] moiety, are known to enhance binding affinity and selectivity towards target enzymes and receptors.
One of the most compelling aspects of this compound is its potential in the development of targeted therapies. The [sulfonyl] group is particularly noteworthy as it is commonly found in many bioactive molecules and has been shown to improve metabolic stability and binding interactions. Additionally, the [trifluoromethyl] group is a well-known pharmacophore that enhances lipophilicity and metabolic resistance, making it an attractive feature for drug candidates.
Recent studies have highlighted the importance of pyrazole derivatives in addressing unmet medical needs. For instance, researchers have demonstrated that certain pyrazole-based compounds exhibit potent inhibitory effects on kinases and other enzymes involved in cancer progression. The structural features of [5-[(2-Chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate align well with these findings, suggesting that it may possess similar inhibitory properties.
The synthesis of [5-[(2-Chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, has been crucial in achieving the desired molecular structure. These synthetic strategies not only demonstrate the compound's complexity but also highlight the advancements in organic chemistry that enable the creation of such intricate molecules.
From a pharmacokinetic perspective, [5-[(2-Chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate exhibits promising characteristics that could facilitate its translation into clinical use. The presence of the [trifluoromethyl] group improves solubility and bioavailability, while the [sulfonyl] group contributes to stability in biological environments. These properties are essential for ensuring that the compound reaches its target site effectively and remains active long enough to exert its therapeutic effects.
Furthermore, computational modeling studies have been instrumental in understanding the interactions between [5-[(2-Chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate and its biological targets. These studies have provided valuable insights into how different structural modifications influence binding affinity and selectivity. By leveraging computational tools, researchers can optimize the compound's design to enhance its pharmacological properties further.
The potential applications of [5-[(2-Chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate are vast and span multiple therapeutic areas. In oncology, for example, this compound shows promise as a kinase inhibitor that could be used to treat various types of cancer. Additionally, its anti-inflammatory properties make it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis.
In conclusion, [5-[(2-Chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yll)methyle propionate (CAS No. 95596284) is a structurally complex and biologically active compound with significant potential in pharmaceutical applications. Its unique combination of functional groups and favorable pharmacokinetic properties make it an attractive candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in addressing complex medical challenges and improving patient outcomes.
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